molecular formula C14H11F2N B7978977 4-(3,5-Difluorophenyl)indoline

4-(3,5-Difluorophenyl)indoline

Cat. No.: B7978977
M. Wt: 231.24 g/mol
InChI Key: JUQMOORPJFVOAY-UHFFFAOYSA-N
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Description

4-(3,5-Difluorophenyl)indoline is an organic compound that belongs to the class of indoline derivatives. Indoline is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of the 3,5-difluorophenyl group adds unique chemical properties to the compound, making it of interest in various scientific fields.

Scientific Research Applications

4-(3,5-Difluorophenyl)indoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Difluorophenyl)indoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,5-difluoroaniline and indoline.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.

    Catalysts and Reagents: Common catalysts include palladium-based catalysts, and reagents such as sodium hydride or potassium carbonate are used to facilitate the reaction.

    Reaction Steps: The 3,5-difluoroaniline undergoes a coupling reaction with indoline in the presence of a palladium catalyst to form the desired product.

Industrial Production Methods

Industrial production methods for this compound involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control, and employing advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Difluorophenyl)indoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can convert it into different hydrogenated forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under specific conditions.

Major Products Formed

    Oxidation: Indole derivatives with various functional groups.

    Reduction: Hydrogenated indoline derivatives.

    Substitution: Functionalized indoline compounds with diverse chemical properties.

Mechanism of Action

The mechanism of action of 4-(3,5-Difluorophenyl)indoline involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.

    Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylindoline: Lacks the fluorine atoms, resulting in different chemical properties.

    4-(3,5-Dichlorophenyl)indoline: Contains chlorine atoms instead of fluorine, leading to variations in reactivity and biological activity.

    4-(3,5-Dimethylphenyl)indoline: Has methyl groups instead of fluorine, affecting its steric and electronic properties.

Uniqueness

4-(3,5-Difluorophenyl)indoline is unique due to the presence of fluorine atoms, which enhance its stability, lipophilicity, and ability to form strong interactions with biological targets. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(3,5-difluorophenyl)-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2N/c15-10-6-9(7-11(16)8-10)12-2-1-3-14-13(12)4-5-17-14/h1-3,6-8,17H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQMOORPJFVOAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC(=C21)C3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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